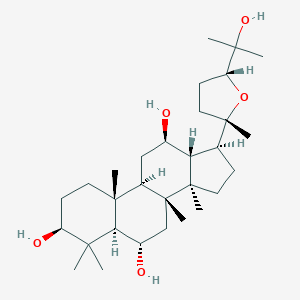

20(S),24(R)-Ocotillol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBHUXQOPWGDK-HTGHARJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Ocotillol-Type Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ocotillol-type saponins, a unique class of tetracyclic triterpenoid glycosides. This document details their primary natural sources, quantitative distribution within various plant species, comprehensive experimental protocols for their extraction and isolation, and an exploration of their known biological activities and associated signaling pathways.

Introduction to Ocotillol-Type Saponins

Ocotillol-type saponins are a distinct subgroup of dammarane-type saponins characterized by a five-membered tetrahydrofuran ring in their side chain. The first of this class, ocotillol, was initially isolated from the resinous bark of Fouquieria splendens. However, the majority of naturally occurring ocotillol-type ginsenosides have since been discovered in various species of the Panax genus (ginseng). These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.

Natural Sources and Distribution

The primary natural sources of ocotillol-type saponins are plants belonging to the Panax genus. While present in several species, their concentration varies significantly. Panax vietnamensis (Vietnamese Ginseng) is distinguished by its particularly high content of these compounds, making it a prime subject of research and a valuable source for isolation.

Key Plant Sources

-

Panax vietnamensis (Vietnamese Ginseng): This species is the most abundant natural source of ocotillol-type saponins discovered to date. It contains a high concentration of majonoside R2, which can exceed 5% of the dry weight of the rhizome.[1][2]

-

Panax quinquefolius (American Ginseng): This species is a notable source of pseudoginsenoside F11 (PF11), which is considered a marker compound for distinguishing American ginseng from Asian ginseng (Panax ginseng).[3][4]

-

Panax japonicus (Japanese Ginseng): Various ocotillol-type saponins, including majonoside R1 and R2, have been isolated from this species.

-

Panax pseudoginseng subsp. himalaicus: This subspecies is another documented source of ocotillol-type saponins.

-

Fouquieria splendens (Ocotillo): The original source from which the parent compound, ocotillol, was first isolated.

Quantitative Data on Ocotillol-Type Saponin Content

The concentration of ocotillol-type saponins varies depending on the plant species, the specific part of the plant, and the age of the plant. The following tables summarize the available quantitative data.

Table 1: Content of Ocotillol-Type Saponins in Different Parts of Panax vietnamensis

| Plant Part | Total Saponin Content (mg/g) | Ocotillol-Type Saponin Content (% of Total Saponins) | Majonoside R2 (M-R2) Content (mg/g) | Reference |

| Rhizome | 195.2 | 74% | 93.5 | [5][6] |

| Radix (Main Root) | 155.9 | 67% | 70.6 | [5][6] |

| Fine Roots | 139.3 | 36% | Lower than rhizome and radix | [5][6] |

Table 2: Content of Majonoside R2 in Panax vietnamensis Rhizome at Different Ages

| Plant Age (Years) | Majonoside R2 Content (% dry weight) | Reference |

| 2 | Increases from 2 to 4 years | [7] |

| 4 | 3.70% | [7] |

| 5 | Increases from 4 to 7 years | [7] |

| 7 | 5.73% | [7] |

Table 3: Content of Pseudoginsenoside F11 (PF11) in Panax quinquefolius

| Plant Part | Total Saponin Content (mg/g) | Pseudoginsenoside F11 (PF11) Content (mg/g) | Reference |

| Fine Roots | 116 | Present | [8] |

| Main Roots | 76 | 1.5 - 20 (range for major ginsenosides including PF11) | [8] |

| Rhizomes | 107 | Present | [8] |

| Stems | 13 | Present | [8] |

| Leaves | 37 | 6 | [8] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of ocotillol-type saponins from plant material is a multi-step process involving initial extraction, fractionation, and subsequent chromatographic purification.

General Extraction and Fractionation Workflow

Caption: General workflow for the extraction and initial fractionation of ocotillol-type saponins.

Detailed Protocol for Extraction and Isolation of Majonoside R2 from Panax vietnamensis

This protocol is a composite of methodologies described in the literature.

1. Plant Material Preparation:

-

Air-dry the rhizomes of Panax vietnamensis at a temperature below 60°C.

-

Grind the dried rhizomes into a fine powder (e.g., <0.5 mm particle size).

2. Extraction:

-

Suspend the powdered plant material (e.g., 100 mg) in 70% methanol (e.g., 10 mL).

-

Perform ultrasonication for 20 minutes at 30°C.[9]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of water-saturated n-butanol.

-

Repeat the n-butanol partitioning three times.

-

Combine the n-butanol layers and evaporate the solvent to dryness to yield the crude saponin fraction.

4. Column Chromatography for Purification:

-

Subject the crude saponin fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.1 to 7:3:0.5).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), spraying with 10% H₂SO₄ in ethanol followed by heating to visualize the saponins.

-

Combine fractions containing the target compound (majonoside R2).

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the majonoside R2-rich fractions using a reversed-phase C18 preparative HPLC column.

-

Use a gradient elution system of water (A) and acetonitrile (B). An example gradient could be: 0-11 min, 21% B; 11-25 min, 21-32% B; 25-35 min, 32-40% B; 35-40 min, 40-95% B.

-

Monitor the elution using an Evaporative Light Scattering Detector (ELSD) due to the poor UV absorbance of ocotillol-type saponins.

-

Collect the peak corresponding to majonoside R2 and confirm its purity by analytical HPLC and spectroscopic methods (NMR, MS).

Signaling Pathways and Biological Activities

Ocotillol-type saponins have been shown to modulate several key signaling pathways, leading to a range of biological effects.

Pseudoginsenoside F11 (PF11)

Anti-Neuroinflammatory Effects: PF11 has been demonstrated to suppress the inflammatory response in microglia, the resident immune cells of the central nervous system. It achieves this by inhibiting the Toll-like receptor 4 (TLR4) mediated signaling pathway.

Caption: Signaling pathway for the anti-neuroinflammatory effects of Pseudoginsenoside F11.[8]

Neuroprotective Effects in Cerebral Ischemia: PF11 has shown neuroprotective effects in models of stroke. One mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) / Tropomyosin receptor kinase B (TrkB) pathway, which promotes neurogenesis.

Caption: BDNF/TrkB signaling pathway activated by Pseudoginsenoside F11.[7]

Majonoside R2 (MR2)

Anti-stress and Anxiolytic Effects: Majonoside R2 exhibits significant anti-stress effects, which are believed to be mediated through its interaction with the central nervous system. Its mechanism involves the GABA-A receptor complex.

References

- 1. The antistress effect of majonoside-R2, a major saponin component of Vietnamese ginseng: neuronal mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pseudoginsenoside F11 Enhances the Viability of Random-Pattern Skin Flaps by Promoting TFEB Nuclear Translocation Through AMPK-mTOR Signal Pathway [frontiersin.org]

- 3. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoginsenoside‐F11 attenuates cerebral ischemic injury by alleviating autophagic/lysosomal defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Majonoside-R2, a major constituent of Vietnamese ginseng, attenuates opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudoginsenoside-F11 improves long-term neurological function and promotes neurogenesis after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudoginsenoside-F11 (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

Semi-synthesis of 20(S),24(R)-Ocotillol from Protopanaxadiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthesis of 20(S),24(R)-Ocotillol, a pharmacologically significant ocotillol-type ginsenoside, from the readily available precursor 20(S)-protopanaxadiol (PPD). This document details the core chemical transformations, presents quantitative data, and outlines comprehensive experimental protocols. Furthermore, it visualizes the synthetic workflow and a key biological signaling pathway modulated by ocotillol-type compounds.

Introduction

Ocotillol-type ginsenosides, characterized by a dammarane skeleton with a tetrahydrofuran ring in the side chain, have garnered considerable attention for their diverse pharmacological activities.[1] The semi-synthesis of these compounds is a crucial strategy to access sufficient quantities for research and development, as their isolation from natural sources is often low-yielding.[2] The conversion of 20(S)-protopanaxadiol to 20(S),24(R)-Ocotillol proceeds through a two-step sequence involving epoxidation of the C24-C25 double bond followed by an intramolecular cyclization.[3][4] This guide focuses on the practical execution of this semi-synthesis.

Quantitative Data Summary

The semi-synthesis of 20(S),24(R)-Ocotillol from 20(S)-protopanaxadiol results in a mixture of C24 epimers, namely 20(S),24(R)-Ocotillol and 20(S),24(S)-Ocotillol. The diastereoselectivity of the cyclization step is influenced by the reaction conditions. The following table summarizes the reported yields and epimeric ratios.

| Starting Material | Key Reagents | Overall Yield (%) | Diastereomeric Ratio (24S:24R) | Reference |

| 20(S)-Protopanaxadiol | m-CPBA | Not explicitly stated for the two-step process | 3.6:1 | [5] |

| Acetylated 20(S)-Protopanaxadiol | m-CPBA, followed by hydrolysis | Not explicitly stated for the two-step process | Nearly 1:1 | [5] |

| 20(S)-Protopanaxatriol (related substrate) | m-CPBA | 44.1 (24R) and 28.6 (24S) | - | [4] |

Experimental Protocols

The following protocols are a composite representation of methodologies described in the scientific literature.

Preparation of 20(S)-Protopanaxadiol (PPD) from Total Ginsenosides

This initial step provides the starting material for the semi-synthesis.

Materials:

-

Total ginsenosides

-

n-Butanol (n-BuOH)

-

Sodium hydroxide (NaOH)

-

1% Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 500 mL round-bottom flask, add total ginsenosides (2.0 g), n-butanol (250 mL), and sodium hydroxide (10 g).[6]

-

Heat the mixture to 130°C with stirring under an argon atmosphere for 48 hours.[6]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with water (2 x 100 mL), 1% HCl (2 x 100 mL), 5% NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).[6]

-

Dry the organic phase over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain a sticky oil.

-

Purify the residue by silica gel column chromatography to yield 20(S)-protopanaxadiol.

Semi-synthesis of 20(S),24(R)-Ocotillol and 20(S),24(S)-Ocotillol

This two-step procedure involves the epoxidation of the C24-C25 double bond of PPD followed by intramolecular cyclization.

Step 1: Epoxidation of 20(S)-Protopanaxadiol

Materials:

-

20(S)-Protopanaxadiol (PPD)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 20(S)-protopanaxadiol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The exact molar ratio can influence the reaction and should be optimized.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 20(S),24(S/R)-epoxyprotopanaxadiol intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Ocotillol Epimers

The cyclization of the epoxy intermediate to form the tetrahydrofuran ring is typically acid-catalyzed.

Materials:

-

Crude 20(S),24(S/R)-epoxyprotopanaxadiol

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

A catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid). The choice of acid can influence the diastereoselectivity.

Procedure:

-

Dissolve the crude epoxy intermediate in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of the chosen acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the acid with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a crude mixture of 20(S),24(R)-Ocotillol and 20(S),24(S)-Ocotillol.

Purification of 20(S),24(R)-Ocotillol

The separation of the C24 epimers is a critical step and is typically achieved by column chromatography.

Materials:

-

Crude mixture of ocotillol epimers

-

Silica gel for column chromatography

-

Solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column with a suitable solvent system (e.g., hexane-ethyl acetate).

-

Dissolve the crude mixture of ocotillol epimers in a minimal amount of the eluting solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing each epimer. The 24(R) epimer is generally less polar than the 24(S) epimer.

-

Combine the fractions containing the pure 20(S),24(R)-Ocotillol and concentrate under reduced pressure to obtain the purified product.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the semi-synthesis of 20(S),24(R)-Ocotillol from total ginsenosides.

References

- 1. Design, Synthesis, and Antibacterial Evaluation of Novel Ocotillol Derivatives and Their Synergistic Effects with Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Protopanaxadiol to 20(S),24(R)-Ocotillol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway leading from the ginsenoside aglycone, 20(S)-protopanaxadiol (PPD), to the pharmacologically active ocotillol-type saponin, 20(S),24(R)-Ocotillol. This biotransformation is a critical step in the in vivo activation of certain ginsenosides and is of significant interest for drug development and the understanding of the therapeutic actions of ginseng.

The Metabolic Pathway: An Overview

The conversion of 20(S)-protopanaxadiol to 20(S),24(R)-Ocotillol is primarily a phase I metabolic reaction mediated by cytochrome P450 (CYP) enzymes. The key transformation involves the formation of an epoxide ring, leading to the characteristic ocotillol structure. The main metabolites of PPD are the (20S,24R) and (20S,24S) epimers of ocotillol[1][2].

The predominant enzymes responsible for this oxidative metabolism in humans are CYP3A4 and CYP3A5, which are highly expressed in the liver and intestines[3]. The reaction involves the oxidation of the terminal double bond in the side chain of PPD to form an epoxide, which then rearranges to form the stable tetrahydrofuran ring of the ocotillol structure.

dot

Quantitative Data

Table 1: Enzyme Kinetic Parameters for the Metabolism of Compound K by Human Liver Microsomes and Recombinant CYP3A4

| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) |

| Human Liver Microsomes | 84.20 ± 21.92 | 0.28 ± 0.04 |

| Recombinant CYP3A4 | 27.03 ± 5.04 | 0.68 ± 0.04 (nmol/nmol P450/min) |

Data adapted from a study on the metabolism of ginsenoside Compound K.

Table 2: In Vivo Exposure of Protopanaxadiol and its Ocotillol Metabolites in Rats

| Compound | In Vivo Exposure (% of PPD) |

| PPD-glucuronide (M1) | 11.91 |

| (20S,24S)-epoxy-dammarane-3,12,25-triol (M2) | 47.95 |

| (20S,24R)-epoxydammarane-3,12,25-triol (M3) | 22.62 |

Data represents the relative exposure of metabolites compared to the parent compound, PPD, in rat plasma[4].

Experimental Protocols

In Vitro Metabolism of Protopanaxadiol using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of PPD to ocotillol epimers using human liver microsomes (HLMs).

Materials:

-

20(S)-Protopanaxadiol (PPD)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., ginsenoside Rh2)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and PPD at the desired concentrations. A typical final concentration for PPD is in the range of 1-50 μM, and for HLMs is 0.5-1 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). The incubation is typically performed in a shaking water bath.

-

Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard. The acetonitrile will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.

dot

LC-MS/MS Analysis of Protopanaxadiol and its Metabolites

This section outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PPD and its ocotillol metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM acetic acid) and an organic phase (e.g., acetonitrile and/or methanol).

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The precursor-to-product ion transitions need to be optimized for each analyte and the internal standard. For example:

Sample Preparation for Analysis:

The supernatant from the in vitro metabolism assay is directly injected into the LC-MS/MS system. For plasma samples, protein precipitation with acetonitrile is a common and effective method for sample cleanup[4].

Signaling Pathways and Logical Relationships

The metabolism of protopanaxadiol to ocotillol is a key step that can influence the overall pharmacological activity of ginsenosides. The parent compound, PPD, and its ocotillol metabolites may have different affinities for various biological targets, thus modulating different signaling pathways.

dot

This diagram illustrates that both the parent compound and its metabolite can interact with distinct biological targets, leading to the modulation of different signaling pathways and ultimately resulting in a complex pharmacological profile. Understanding this metabolic conversion is therefore crucial for predicting the efficacy and potential drug-drug interactions of ginseng-derived compounds.

References

- 1. Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal cytochrome p450-mediated metabolism of protopanaxatriol ginsenosides: metabolite profile, reaction phenotyping, and structure-metabolism relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Ocotillol Epimers from Panax Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of ocotillol epimers, specifically (24R)-ocotillol and (24S)-ocotillol, from various Panax species. Ocotillol-type saponins are a significant class of tetracyclic triterpenoids found in medicinal plants of the Panax genus, such as American ginseng (Panax quinquefolius) and Vietnamese ginseng (Panax vietnamensis).[1] These compounds, and their epimers, are of increasing interest to the pharmaceutical industry due to their potential therapeutic activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.

The isolation and purification of individual ocotillol epimers present a significant challenge due to their structural similarity and the complex phytochemical matrix of Panax species. This guide outlines a multi-step strategy involving extraction, preliminary fractionation, and high-resolution chromatographic separation.

I. Quantitative Overview of Ocotillol-Type Saponins in Panax Species

The concentration of ocotillol-type saponins can vary significantly depending on the Panax species, the specific part of the plant used, and the age of the plant. Panax vietnamensis is particularly rich in ocotillol-type saponins compared to other species.[2]

Table 1: Content of Major Ocotillol-Type Saponins in Different Parts of Panax vietnamensis

| Plant Part | Majonoside R2 (mg/g) | Vina-ginsenoside R2 (mg/g) | Total Ocotillol-Type Saponins (mg/g) |

| Rhizome | 50.3 | 12.1 | 146.2 |

| Radix | 42.5 | 10.2 | 115.5 |

| Fine Roots | 25.8 | 6.2 | 45.9 |

Data synthesized from studies on Panax vietnamensis. Actual yields may vary.

Table 2: Comparison of Analytical Methods for Ocotillol-Type Saponin Quantification

| Analytical Method | Detector | Advantages | Disadvantages |

| HPLC-UV | UV/PDA | Good linearity for some saponins. | Low sensitivity for ocotillol-type saponins lacking a strong chromophore. |

| HPLC-ELSD | ELSD | Universal detection for non-chromophoric compounds like ocotillol saponins.[3][4] | Non-linear response can require logarithmic calibration. |

| UPLC-QTOF-MS | Mass Spectrometry | High sensitivity and specificity; allows for structural elucidation. | Higher equipment cost and complexity. |

II. Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature for the isolation of ginsenosides and their isomers from Panax species.

A. Extraction of Total Saponins

This initial step aims to extract a broad range of saponins from the plant material.

1. Plant Material Preparation:

-

Dried and powdered leaves, stems, or roots of the selected Panax species are used as the starting material. The leaves of Panax quinquefolius have been reported to be a good source of ocotillol-type ginsenosides.[5]

2. Extraction Solvent:

-

70% ethanol or methanol is commonly used for the extraction of ginsenosides.

3. Extraction Procedure (Ultrasonic-Assisted Extraction):

-

Mix the powdered plant material with the extraction solvent at a solid-liquid ratio of 1:10 to 1:20 (g/mL).

-

Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude saponin extract.

B. Preliminary Purification using Macroporous Resin Column Chromatography

This step serves to enrich the saponin fraction and remove pigments, polysaccharides, and other highly polar or non-polar impurities.

1. Resin Selection:

-

Non-polar or weakly polar macroporous resins (e.g., D101, AB-8) are suitable for saponin adsorption.

2. Protocol:

-

Dissolve the crude saponin extract in deionized water.

-

Load the aqueous solution onto a pre-conditioned macroporous resin column.

-

Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar compounds.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC).

-

Combine the saponin-rich fractions (typically eluting in 50-70% ethanol) and concentrate under reduced pressure.

C. Fractionation by Silica Gel Column Chromatography

This step separates the total saponin extract into fractions with varying polarities, which helps in simplifying the mixture for the final purification step.

1. Stationary Phase:

-

Silica gel (200-300 mesh).

2. Mobile Phase:

-

A gradient of chloroform-methanol-water or ethyl acetate-methanol is commonly employed. A typical gradient could be a stepwise increase in the proportion of methanol.

3. Protocol:

-

Dissolve the enriched saponin fraction in a small amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the silica gel with the adsorbed sample onto the top of the prepared silica gel column.

-

Elute the column with the chosen mobile phase gradient, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the ocotillol epimers.

-

Combine the fractions rich in the target compounds and concentrate them.

D. Isolation of Ocotillol Epimers by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final and most critical step for separating the individual (24R)- and (24S)-ocotillol epimers.

1. Column:

-

A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm) is a common choice for preparative separation of ginsenosides.

2. Mobile Phase:

-

A binary gradient of methanol-water or acetonitrile-water is typically used.

3. Protocol:

-

Dissolve the fraction containing the ocotillol epimers from the silica gel column in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a linear gradient, for example, starting from 50% methanol in water to 80% methanol in water over 60 minutes. The exact gradient should be optimized based on analytical HPLC results.

-

Monitor the elution at a low wavelength, typically around 203 nm, as saponins lack a strong chromophore.

-

Collect the fractions corresponding to the peaks of the two epimers.

-

Concentrate the collected fractions under reduced pressure and then lyophilize to obtain the purified (24R)- and (24S)-ocotillol.

4. Purity Analysis:

-

The purity of the isolated epimers should be determined using analytical HPLC or UPLC-MS. Purity is typically reported as the peak area percentage.

III. Visualization of the Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of ocotillol epimers from Panax species.

Caption: Workflow for Ocotillol Epimer Isolation.

This guide provides a foundational framework for the isolation and purification of ocotillol epimers. Researchers should note that the optimization of each step, particularly the chromatographic separations, is crucial for achieving high purity and yield of the target compounds.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method [mdpi.com]

- 4. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginseng leaf-stem: bioactive constituents and pharmacological functions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cardioprotective Effects of 20(S),24(R)-Ocotillol Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanisms underlying the cardioprotective effects of 20(S),24(R)-Ocotillol, a stereoisomer of an ocotillol-type ginsenoside. Emerging evidence points to its significant potential in mitigating myocardial injury, primarily through the modulation of apoptotic and oxidative stress pathways. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experimental findings, and detailed experimental protocols to facilitate further research and development in this promising area of cardiovascular therapeutics.

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The reperfusion of ischemic myocardial tissue, while essential, can paradoxically exacerbate injury, a phenomenon known as ischemia-reperfusion (I/R) injury. This process is characterized by a surge in reactive oxygen species (ROS), inflammation, and apoptosis of cardiomyocytes. Ocotillol-type ginsenosides, derived from Panax species, have garnered attention for their therapeutic potential in cardiovascular diseases. Specifically, the 20(S),24(R)-Ocotillol epimer has demonstrated notable cardioprotective properties. This guide synthesizes the current understanding of its mechanism of action, focusing on its signaling cascades that confer protection against myocardial cell death and oxidative damage.

Core Signaling Pathways

The cardioprotective effects of 20(S),24(R)-Ocotillol are attributed to its ability to intervene in critical signaling pathways that govern cell survival and redox homeostasis. The primary mechanisms identified are the inhibition of the mitochondrial apoptotic pathway and the activation of the Nrf2 antioxidant response.

Inhibition of Apoptosis

20(S),24(R)-Ocotillol exerts a potent anti-apoptotic effect in cardiomyocytes subjected to oxidative stress. This is achieved through the regulation of the Bcl-2 family of proteins and the subsequent inhibition of caspase activation.

-

Regulation of Bcl-2 Family Proteins: Ocotillol-type ginsenosides have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival by preventing the permeabilization of the mitochondrial outer membrane.[1][2]

-

Inhibition of Caspase-3 Activation: By stabilizing the mitochondrial membrane, 20(S),24(R)-Ocotillol prevents the release of cytochrome c into the cytosol, a key event in the activation of the caspase cascade. This leads to a significant reduction in the activity of caspase-3, the primary executioner caspase responsible for the cleavage of cellular proteins and subsequent apoptotic cell death.[1][2]

Activation of the Nrf2 Antioxidant Pathway

Recent studies on ocotillol derivatives have illuminated the role of the Keap1/Nrf2/ARE signaling pathway in mediating their protective effects against ischemia-reperfusion injury.[3] While this has been demonstrated in retinal models, the fundamental nature of this antioxidant pathway suggests a similar mechanism in cardiomyocytes. The S-configuration at the C-24 position, as in 20(S),24(R)-Ocotillol, appears to be crucial for this activity.[3]

-

Nrf2 Activation: Under conditions of oxidative stress, 20(S),24(R)-Ocotillol is proposed to facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus.

-

ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species.

References

An In-depth Technical Guide on the Interaction of 20(S),24(R)-Ocotillol with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(S),24(R)-Ocotillol, a dammarane-type triterpenoid and a metabolite of certain ginsenosides, has garnered significant interest for its diverse pharmacological activities. A critical aspect of its mechanism of action lies in its interaction with cellular membranes, which governs its absorption, bioavailability, and engagement with cellular machinery. This technical guide provides a comprehensive overview of the current understanding of 20(S),24(R)-Ocotillol's engagement with the cell membrane. It synthesizes available data on its influence on membrane permeability, its interaction with membrane transport proteins, and the hypothesized biophysical effects on the lipid bilayer. Detailed experimental protocols for key assays and visualizations of proposed mechanisms and workflows are included to facilitate further research in this area.

Introduction: The Cell Membrane as a Primary Target

The cellular membrane is not merely a passive barrier but a dynamic interface that mediates a vast array of physiological processes. For a pharmacologically active compound like 20(S),24(R)-Ocotillol, its journey into and effect on a cell begins at this lipid bilayer. The amphiphilic nature of ginsenosides and their metabolites suggests a strong propensity for membrane interaction, which can lead to modulation of membrane biophysical properties such as fluidity and permeability.[1] Furthermore, these interactions can influence the function of integral and membrane-associated proteins, including transporters and signaling receptors.[1] This guide will delve into the specifics of these interactions for 20(S),24(R)-Ocotillol, drawing from direct studies and data from closely related analogs.

Biophysical Interaction with the Lipid Bilayer

While direct biophysical studies on 20(S),24(R)-Ocotillol are limited, the behavior of related dammarane-type ginsenosides, such as ginsenoside Rh2, provides a strong model for its interaction with the lipid bilayer.

Proposed Model of Membrane Insertion and Perturbation

Ginsenosides, due to their amphiphilic structure, can insert themselves into the lipid bilayer. The hydrophobic triterpene core is expected to align with the acyl chains of the phospholipids, while any hydrophilic moieties would interact with the polar head groups at the membrane-water interface.[1] For 20(S),24(R)-Ocotillol, the hydroxyl groups and the tetrahydrofuran ring likely influence its orientation and depth of insertion.

A study on the closely related ginsenoside Rh2, which also possesses a dammarane core, revealed that it preferentially resides in the shallow interior of the liquid-disordered (Ld) phase of the membrane.[2] This positioning leads to a reduction in the order of the lipid acyl chains, effectively loosening their packing and potentially increasing membrane permeability.[2] It is plausible that 20(S),24(R)-Ocotillol adopts a similar mechanism, tilting its molecular axis relative to the membrane normal, thereby creating packing defects in the lipid bilayer.

Caption: Proposed interaction of 20(S),24(R)-Ocotillol with the lipid bilayer.

Potential Effects on Membrane Fluidity

By disordering the acyl chains of phospholipids, compounds like ginsenoside Rh2 can increase membrane fluidity.[2][3] This alteration in a fundamental property of the membrane can have cascading effects on the function of embedded proteins, including ion channels and receptors, whose conformational states and lateral mobility are sensitive to the fluidity of their lipid environment.[1] While not yet experimentally verified for 20(S),24(R)-Ocotillol, it is a probable consequence of its insertion into the membrane.

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction.[4][5] Some saponins are known to interact with cholesterol, a key component of lipid rafts.[6] However, studies on ginsenoside Rh2 indicate a preference for the liquid-disordered phase over the more ordered, raft-like liquid-ordered (Lo) phase.[2] This suggests that 20(S),24(R)-Ocotillol may not preferentially partition into lipid rafts and could potentially exert its effects on the bulk membrane. Further investigation is required to confirm its specific interactions with these microdomains.

Interaction with Membrane Proteins: The Case of P-glycoprotein

A significant aspect of 20(S),24(R)-Ocotillol's membrane interaction is its role as an inhibitor of the efflux pump P-glycoprotein (P-gp).[7][8] P-gp is a critical determinant of drug absorption and distribution, and its inhibition can enhance the bioavailability of co-administered drugs.

Stereoselective Permeability and P-gp Inhibition

Research has demonstrated a marked difference in the transmembrane permeability of the 24R and 24S epimers of 20(S)-Ocotillol.[7][8] The 24R epimer exhibits significantly higher permeability across Caco-2 cell monolayers, a standard in vitro model for intestinal absorption.[7][8] This stereoselectivity suggests that the spatial configuration at the C24 position is crucial for how the molecule traverses the cell membrane.

Both the 24R and 24S epimers have been shown to be potent inhibitors of P-gp, with the 24R epimer demonstrating stronger inhibition in situ.[7][8] They achieve this by increasing the cellular retention of P-gp substrates like rhodamine 123 and decreasing the efflux of digoxin, without altering the expression level of P-gp itself.[7][8] This indicates a direct functional inhibition of the transporter.

Quantitative Data on Permeability and P-gp Inhibition

The following tables summarize the key quantitative findings from studies on 20(S),24(R)-Ocotillol and its 24S epimer.[7][8]

Table 1: Oral Bioavailability and Pharmacokinetic Parameters

| Compound | Dose (mg/kg) | Absolute Bioavailability (%) |

| 20(S),24(R)-Ocotillol | 5-20 | ~14 times higher than 24S-epimer |

| 20(S),24(S)-Ocotillol | 5-20 | - |

Data adapted from Wang et al. (2014).[7][8]

Table 2: Apparent Permeability Coefficients (Papp) in Caco-2 Cell Monolayers

| Compound | Concentration (µM) | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |

| 20(S),24(R)-Ocotillol | 1 | 5-7 times higher than 24S | - | ~1 |

| 5 | 5-7 times higher than 24S | - | ~1 | |

| 20 | 5-7 times higher than 24S | - | ~1 | |

| 20(S),24(S)-Ocotillol | 1-20 | - | - | 1.5 - 1.8 |

Data adapted from Wang et al. (2014).[7][8]

Table 3: Inhibition of P-gp Substrate (Digoxin) Efflux in Caco-2 Cells

| Inhibitor | Concentration (µM) | Digoxin Efflux Ratio Reduction |

| 20(S),24(R)-Ocotillol | 1 | Significant (p<0.01) |

| 10 | Significant (p<0.01), stronger than 1 µM | |

| 20(S),24(S)-Ocotillol | 1 | Significant (p<0.01) |

| 10 | Significant (p<0.01), stronger than 1 µM |

Data adapted from Wang et al. (2014).[7][8]

Potential Membrane-Associated Signaling Pathways

While a direct signaling pathway initiated by 20(S),24(R)-Ocotillol at the membrane has not been fully elucidated, its effects on neuronal activity and inflammation suggest modulation of membrane-associated signaling cascades.

One study found that ocotillol enhances neuronal excitability by increasing the release of glutamate.[9] This could be an indirect consequence of altered membrane fluidity affecting the function of proteins involved in neurotransmitter release, or a more direct interaction with presynaptic components.

References

- 1. Frontiers | Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides [frontiersin.org]

- 2. Mode of molecular interaction of triterpenoid saponin ginsenoside Rh2 with membrane lipids in liquid-disordered phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small-Molecule Modulators of Lipid Raft Stability and Protein-Raft Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. ijpsonline.com [ijpsonline.com]

In Silico Docking Analysis of 20(S),24(R)-Ocotillol: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico docking studies conducted on 20(S),24(R)-Ocotillol, a significant metabolite of protopanaxadiol-type ginsenosides. Ocotillol-type saponins, including 20(S),24(R)-Ocotillol, are recognized for a variety of biological activities such as neuroprotective, anti-inflammatory, and anti-myocardial ischemia effects. This document summarizes key quantitative data, details the experimental protocols for computational analyses, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the molecular interactions of this compound.

Molecular Docking and Binding Affinity Analysis

Molecular docking simulations have been instrumental in elucidating the stereoselective interactions of 20(S),24(R)-Ocotillol and its epimers with various protein targets. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics and the therapeutic mechanisms of this compound.

Quantitative Docking Results

The following table summarizes the quantitative data from molecular docking studies, including docking scores and binding free energies, which indicate the binding affinity of 20(S),24(R)-Ocotillol and its related epimer with key protein targets.

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |

| 20(S),24(R)-Ocotillol | CYP3A4 | - | - | Not specified | [1] |

| 20(S),24(S)-Ocotillol | CYP3A4 | - | - | Not specified | [1] |

| 20(S),24(R)-Ocotillol | P-glycoprotein (P-gp) | - | - | Not specified | [1][2] |

| 20(S),24(S)-Ocotillol | P-glycoprotein (P-gp) | - | - | Not specified | [1][2] |

| Ocotillol | Epidermal Growth Factor (EGF) | - | - | ASP-808, THR-862 (via hydrogen bonds) | [3] |

| Ocotillol | Nitric Oxide Synthase 2 (NOS2) | - | - | Not specified | [3] |

Note: Specific docking scores and binding free energies were not always explicitly stated in the reviewed literature, which often focused on comparative interactions.

Experimental Protocols for In Silico Docking

The methodologies employed in the cited in silico docking studies are crucial for the reproducibility and validation of the findings. The general workflow involves protein and ligand preparation, receptor grid generation, and the docking calculation itself.

General Molecular Docking Protocol

A representative protocol for molecular docking studies, as described for ocotillol with EGF and NOS2, is outlined below.[3]

-

Software Utilization : The Grid-based Ligand Docking with Energetics (GLIDE) module within the Schrödinger software suite is a commonly used tool.[3]

-

Protein Preparation :

-

The three-dimensional crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve any steric clashes. This ensures a chemically correct and stable protein structure for docking.

-

-

Ligand Preparation :

-

The 3D structure of the ligand, in this case, 20(S),24(R)-Ocotillol, is generated and optimized to its lowest energy conformation. This is typically done using molecular mechanics force fields.

-

-

Receptor Grid Generation :

-

A docking grid is defined around the active site of the target protein. This grid specifies the volume in which the ligand will be docked and pre-calculates the potential energy of the protein atoms, which speeds up the docking calculations.

-

-

Glide Docking :

-

The prepared ligand is then docked into the defined receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

-

The resulting poses are scored based on their calculated binding affinity (e.g., docking score, GlideScore), and the best-scoring poses are selected for further analysis of the ligand-protein interactions.

-

Signaling Pathways and Molecular Mechanisms

In silico studies, in conjunction with experimental data, help to elucidate the signaling pathways through which 20(S),24(R)-Ocotillol and related compounds exert their biological effects.

Arachidonic Acid Metabolism in Gastric Ulcer Protection

Ocotillol has been shown to have a gastroprotective effect, which is partly mediated through its influence on arachidonic acid metabolism. This pathway is a key player in inflammatory responses associated with gastric ulcers.[3]

P-glycoprotein Inhibition and Drug Bioavailability

Both 20(S),24(R)-Ocotillol and its 24S-epimer have been identified as potent inhibitors of P-glycoprotein (P-gp).[2][4][5][6] P-gp is an efflux pump that contributes to multidrug resistance and can limit the oral bioavailability of drugs. The inhibition of P-gp by these compounds can therefore enhance the absorption and efficacy of co-administered therapeutic agents.

Conclusion

The in silico docking studies of 20(S),24(R)-Ocotillol have provided valuable molecular-level insights into its interactions with key biological targets. These computational approaches are essential for understanding the stereoselective ADME properties and pharmacological activities of this promising natural product derivative. The presented data and protocols serve as a foundational guide for researchers and professionals in the field of drug discovery and development, highlighting the potential of 20(S),24(R)-Ocotillol as a therapeutic agent or as a modulator of drug disposition. Further research combining computational and experimental methods will continue to unravel the full therapeutic potential of this and related ocotillol-type saponins.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 20(S),24(R)-Ocotillol in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(S),24(R)-Ocotillol, a stereoisomer of the ocotillol-type epimers, is a significant metabolite of 20(S)-protopanaxadiol (PPD), a derivative of ginsenosides found in Panax ginseng.[1][2][3][4][5] Due to its potential pharmacological activities, including cardioprotective effects, robust and sensitive analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, metabolic, and toxicological studies in drug development.[1] This application note provides a detailed protocol for the quantification of 20(S),24(R)-Ocotillol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The described method is based on established protocols for the analysis of PPD and its metabolites, offering high selectivity and sensitivity for accurate quantification.[6][7]

Experimental Workflow

The overall experimental workflow for the quantification of 20(S),24(R)-Ocotillol is depicted below.

Caption: Experimental workflow for 20(S),24(R)-Ocotillol quantification.

Detailed Experimental Protocol

This protocol is intended as a guide and may require optimization for specific laboratory conditions and matrices.

1. Materials and Reagents

-

20(S),24(R)-Ocotillol reference standard

-

Internal Standard (IS), e.g., Ginsenoside Rh2 or other suitable analogue[2][6]

-

HPLC-grade acetonitrile, methanol, ethyl acetate, ether, and dichloromethane[2]

-

Ultrapure water

-

Control biological matrix (e.g., rat plasma)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a commonly employed method for the extraction of ocotillol-type epimers from biological matrices.[1][2][6][9]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 100 µL of internal standard solution (a suitable concentration prepared in methanol-water, 1:1, v/v).[2]

-

For alkalization, which can improve extraction efficiency, add 50 µL of 0.3 mol/L sodium hydroxide solution.[2]

-

Add 3 mL of an extraction solvent mixture, such as ether-dichloromethane (3:2, v/v) or ethyl acetate.[2]

-

Vortex the mixture for 1 minute, followed by shaking for 15 minutes.[2]

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.[2]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase (e.g., 30% methanol) for LC-MS/MS analysis.[10]

3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be used as a starting point for method development.

| Parameter | Recommended Conditions |

| LC System | Agilent 1100/1200 series or equivalent[1][8] |

| Column | Shim-pack XR-ODS C18 (50 mm × 2.1 mm, 2.2 µm) or Zorbax extend C18[1][6] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile[8] |

| Gradient Elution | 0-1 min: 10% B1-5 min: 10-100% B5-10 min: 100% B10.1-15 min: 10% B[8] |

| Flow Rate | 0.2 mL/min[8] |

| Column Temperature | 50°C[8] |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Thermo Electron TSQ Quantum Access)[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

| MRM Transitions | 20(S),24(R)-Ocotillol: m/z 477.4 → 441.4[7]Internal Standard (Ginsenoside Rh2): m/z 623.5 → 605.5[2] |

| Collision Energy (CE) | To be optimized for the specific instrument. |

4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8][11] Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the assay response is directly proportional to the analyte concentration. A typical range for similar compounds is 1-100 ng/mL.[6][7]

-

Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).[7]

-

Recovery: The efficiency of the extraction procedure. For similar compounds, recoveries are often greater than 80%.[7]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for 20(S),24(R)-Ocotillol (referred to as 24R-epimer) in rat plasma after intravenous and oral administration, as reported in the literature.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous (iv) | 5 | 135.8 ± 34.5 | 210.7 ± 45.3 | - |

| Oral (po) | 50 | 45.2 ± 12.8 | 258.6 ± 78.9 | 12.3 |

Data adapted from a study on the stereoselective properties of 20(S)-protopanaxadiol ocotillol type epimers.[1]

Potential Signaling Pathway

While the specific signaling pathways modulated by 20(S),24(R)-Ocotillol are still under investigation, ginsenosides and their metabolites are known to exert their pharmacological effects through various mechanisms. The diagram below illustrates a hypothetical signaling pathway that could be influenced by 20(S),24(R)-Ocotillol, leading to cardioprotective effects.

References

- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and sensitive LC-MS/MS assay for the quantitation of 20(S)-protopanaxadiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 10. agilent.com [agilent.com]

- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 20(S),24(R)-Ocotillol in RAW 264.7 Cell Inflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of 20(S),24(R)-Ocotillol, a bioactive triterpenoid, in in vitro inflammation assays employing the murine macrophage cell line RAW 264.7. Macrophages are pivotal cells in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of a cascade of pro-inflammatory mediators. The protocols detailed herein, along with the supporting data and pathway visualizations, are designed to facilitate the investigation of the anti-inflammatory properties of 20(S),24(R)-Ocotillol and to elucidate its mechanism of action.

Ocotillol-type triterpenoids, including the 20(S) and 20(R) epimers, have demonstrated notable anti-inflammatory activities. Specifically, in LPS-stimulated RAW 264.7 cells, these compounds have been shown to inhibit the release of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. Understanding the specific effects of the 20(S),24(R)-Ocotillol stereoisomer is crucial for the development of novel anti-inflammatory therapeutics.

Data Presentation

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Compound Class | Target Mediator | Activity in LPS-stimulated RAW 264.7 cells |

| 20S-Epimers | Nitric Oxide (NO) | Inhibited release |

| 20R-Epimers | Nitric Oxide (NO) | Inhibited release |

| 20S-Epimers | Prostaglandin E2 (PGE2) | Primarily inhibited release |

| 20R-Epimers | Prostaglandin E2 (PGE2) | Less effective in inhibiting release |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound Class | Target Cytokine | Activity in LPS-stimulated RAW 264.7 cells |

| 20S-Epimers | TNF-α | Less effective in inhibiting release |

| 20R-Epimers | TNF-α | Primarily inhibited release |

| 20S-Epimers | IL-6 | Inhibited release |

| 20R-Epimers | IL-6 | Inhibited release |

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

Materials:

-

RAW 264.7 cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 24-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

LPS-Induced Inflammation Assay

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

20(S),24(R)-Ocotillol stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed RAW 264.7 cells in appropriate cell culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot and qPCR) at a density of 1.5 x 10^5 cells/well for 96-well plates and 1 x 10^6 cells/well for 6-well plates.

-

Allow the cells to adhere overnight in a humidified incubator.

-

The next day, replace the medium with fresh medium containing various concentrations of 20(S),24(R)-Ocotillol or vehicle (DMSO). Pre-incubate for 1-2 hours.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

-

After incubation, collect the cell culture supernatants for analysis of NO and cytokines. For Western blotting or qPCR, lyse the cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Materials:

-

Cell culture supernatants

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate reader

Protocol:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental condition and 50 µL of each standard solution.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Measurement of Cytokine Production (ELISA)

Materials:

-

Cell culture supernatants

-

ELISA kits for TNF-α and IL-6

-

Wash buffer

-

Substrate solution

-

Stop solution

-

96-well microplate reader

Protocol:

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-6.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Inflammatory Signaling Pathways (Western Blot)

Materials:

-

RAW 264.7 cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells treated as described in section 2.2 at appropriate time points (e.g., 15-60 minutes for phosphorylation events).

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control and total protein where appropriate.

Visualization of Pathways and Workflows

Experimental workflow for assessing 20(S),24(R)-Ocotillol.

LPS-induced signaling and potential targets of 20(S),24(R)-Ocotillol.

References

Application Note: Caco-2 Cell Permeability Assay for 20(S),24(R)-Ocotillol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust in vitro model used to predict the in vivo absorption of orally administered drugs.[1][2] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[3][4][5] This model is instrumental in the early stages of drug discovery and development for screening compounds for their potential oral bioavailability.[6] This application note provides a detailed protocol for assessing the permeability of 20(S),24(R)-Ocotillol, a stereoisomer of an ocotillol-type ginsenoside, using the Caco-2 cell model.[7][8] Ocotillol-type saponins, including 20(S),24(R)-Ocotillol, are of interest for their potential therapeutic activities.[9][10][11]

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a test compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, which mimics intestinal absorption into the bloodstream, and from the BL to the AP side, which can indicate the involvement of efflux transporters.[4][5] The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer. This value is then used to classify the compound's permeability and predict its in vivo absorption potential.[3][5]

Data Presentation

The permeability of 20(S),24(R)-Ocotillol (24R-epimer) and its stereoisomer 20(S),24(S)-Ocotillol (24S-epimer) was evaluated across Caco-2 cell monolayers. The results demonstrate a significant difference in permeability between the two epimers, highlighting the stereoselective nature of its intestinal absorption.[7][8]

Table 1: Apparent Permeability Coefficient (Papp) and Efflux Ratio of 20(S),24(R)-Ocotillol and its 24S-epimer in Caco-2 Cells [7]

| Compound | Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |

| 20(S),24(R)-Ocotillol | 1 | 0.85 ± 0.12 | 0.83 ± 0.09 | 0.98 |

| 5 | 0.91 ± 0.15 | 0.95 ± 0.11 | 1.04 | |

| 20 | 1.02 ± 0.18 | 1.05 ± 0.13 | 1.03 | |

| 20(S),24(S)-Ocotillol | 1 | 0.15 ± 0.03 | 0.43 ± 0.06 | 2.87 |

| 5 | 0.18 ± 0.04 | 0.51 ± 0.07 | 2.83 | |

| 20 | 0.21 ± 0.05 | 0.59 ± 0.08 | 2.81 |

Data is presented as mean ± standard deviation.

Interpretation of Permeability Data

The Papp values are often categorized to predict in vivo absorption. A common classification is as follows:

-

Low Permeability (Poor Absorption): Papp < 1.0 x 10⁻⁶ cm/s

-

Moderate Permeability (Moderate Absorption): 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s

-

High Permeability (High Absorption): Papp ≥ 10.0 x 10⁻⁶ cm/s

Based on this classification, 20(S),24(R)-Ocotillol demonstrates low to moderate permeability.

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4] The data indicates that the 24S-epimer is likely a substrate of an efflux transporter, while the 24R-epimer is not.[7]

Experimental Protocol

This protocol outlines the key steps for performing a Caco-2 permeability assay.

Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

-

Hanks' Balanced Salt Solution (HBSS) or Transport Buffer (pH 6.5 for apical, pH 7.4 for basolateral)

-

Lucifer yellow or a similar low-permeability marker

-

Test compound: 20(S),24(R)-Ocotillol

-

Control compounds:

-

Analytical equipment for compound quantification (e.g., LC-MS/MS)

Cell Culture and Seeding

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[13]

-

Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 25 and 52 for permeability studies.[12]

-

Seeding on Transwell® Inserts:

-

Pre-wet the Transwell® inserts with culture medium.

-

Resuspend Caco-2 cells to a final concentration of approximately 2.6 x 10⁵ cells/cm².[13]

-

Seed the cells onto the apical side of the inserts.

-

Add fresh culture medium to the basolateral side.

-

-

Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3][13] Change the culture medium every 2-3 days.

Monolayer Integrity Assessment

Before conducting the permeability assay, it is crucial to verify the integrity of the Caco-2 cell monolayer.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Equilibrate the cell monolayers with pre-warmed transport buffer.

-

Measure the TEER of each insert using a voltohmmeter.

-

TEER values should be ≥200 Ω·cm² to indicate a confluent and intact monolayer.[14]

-

-

Lucifer Yellow Permeability:

-

Add Lucifer yellow solution to the apical chamber.

-

After a defined incubation period (e.g., 1 hour), collect samples from the basolateral chamber.

-

Measure the fluorescence of the basolateral samples.

-

The permeability of Lucifer yellow should be low (Papp < 1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.

-

Permeability Assay

-

Preparation:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Equilibrate the cells in transport buffer for 30 minutes at 37°C.

-

-

Transport Experiment (Apical to Basolateral - A→B):

-

Remove the buffer from the apical and basolateral chambers.

-

Add the test compound solution (20(S),24(R)-Ocotillol in transport buffer, pH 6.5) to the apical chamber (donor).[1]

-

Add fresh transport buffer (pH 7.4) to the basolateral chamber (receiver).[1]

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[14]

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.[14]

-

At the end of the experiment, collect samples from the apical chamber.

-

-

Transport Experiment (Basolateral to Apical - B→A):

-

Follow the same procedure as the A→B experiment, but add the test compound to the basolateral chamber (donor) and sample from the apical chamber (receiver).

-

-

Sample Analysis:

-

Analyze the concentration of 20(S),24(R)-Ocotillol in all collected samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis

-

Calculate the rate of transport (dQ/dt): Plot the cumulative amount of compound in the receiver chamber versus time and determine the slope from the linear portion of the curve.

-

Calculate the Apparent Permeability Coefficient (Papp):

-

Use the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).[4]

-

-

-

Calculate the Efflux Ratio:

-

Efflux Ratio = Papp (B→A) / Papp (A→B)[3]

-

Visualization

Experimental Workflow

The following diagram illustrates the general workflow of the Caco-2 cell permeability assay.

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Logical Relationship for Data Interpretation

This diagram shows how the calculated Papp value and efflux ratio are used to predict in vivo absorption and assess transporter interaction.

Caption: Interpretation of Caco-2 Permeability Data.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]